(2-氟苄基)氰胺

描述

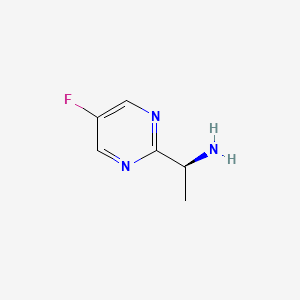

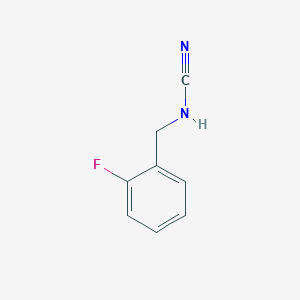

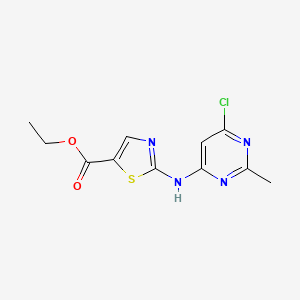

“(2-Fluorobenzyl)cyanamide” is an organic compound composed of carbon, nitrogen, and fluorine . It has a molecular formula of C8H7FN2 . The compound is also known as 2-Fluorobenzylaminomalononitrile.

Synthesis Analysis

The synthesis of cyanamides has diversified significantly in recent years . Cyanamides are used in cycloaddition chemistry, aminocyanation reactions, and as electrophilic cyanide-transfer agents . An efficient multi-component method has been demonstrated for the synthesis of substituted cyanamides from isothiocyanates under mild reaction conditions .

Molecular Structure Analysis

Cyanamide has a unique nitrogen-carbon-nitrogen (NCN) connectivity . The chemistry of the nitrile-substituted amino-group of the cyanamide moiety is dominated by an unusual duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit .

Chemical Reactions Analysis

Cyanamides have been applied in a diverse range of chemical reactions . They are used in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents . They also exhibit unique radical and coordination chemistry .

Physical And Chemical Properties Analysis

“(2-Fluorobenzyl)cyanamide” is a colorless to pale-yellow solid that is soluble in organic solvents such as ethanol and dichloromethane.

科学研究应用

药物合成的中间体: 廖伦辉 (2009) 报道了 α-环丙基羰基-2-氟苄基溴的合成,该化合物是合成帕格雷的重要的中间体。详细说明了合成的优化条件,表明其在制药工艺中的重要性 廖伦辉, 2009.

烷基化反应: Khaled Debbabi 等人 (2005) 描述了 4-氟苄基溴对亚磺酰胺酯的作用,展示了如何将不同的氟苄基化合物(包括 (2-氟苄基) 氰胺)用于相转移条件下的烷基化反应 Khaled Debbabi, M. Beji, A. Baklouti, 2005.

抗结核剂: D. Reddy 等人 (2015) 合成了苯并香豆素-嘧啶杂化物,其中 2-(2-(4-氟苄基)-6-(取代苯基) 嘧啶-4-基)-3H-苯并[f]色满-3-酮衍生物显示出有效的抗结核活性。这说明了氟苄基化合物在开发新型抗结核剂中的应用 D. Reddy, K. M. Hosamani, H. C. Devarajegowda, 2015.

晶体结构分析: M. Mohideen 等人 (2017) 合成了 2,9-双(2-氟苄基)-β-咔啉溴化物的晶体结构并进行了分析。晶体结构的测定表明了这些化合物在晶体学和材料科学中的潜力 M. Mohideen, N. Kamaruzaman, Ramu Meesala, M. Rosli, M. Mordi, S. Mansor, 2017.

抗菌活性: Gamze Elmas 等人 (2018) 合成了 (4-氟苄基) 侧基武装环四磷腈衍生物,并研究了它们对细菌和酵母菌株的抗菌活性。该研究证明了氟苄基化合物在抗菌研究中的生物医学应用 Gamze Elmas, Aytuğ Okumuş, Z. Kılıç, Merve Çam, L. Açık, T. Hökelek, 2018.

氧还原催化: H. Chung 等人 (2010) 在制备金属-氮-碳 (M-N-C) 氧还原催化剂中使用了氰胺,表明了氰胺衍生物在催化和材料科学中的作用 H. Chung, C. Johnston, K. Artyushkova, M. Ferrandon, D. Myers, P. Zelenay, 2010.

肿瘤光学成像: 郑振等人 (2006) 使用非放射性荧光脱氧葡萄糖类似物对活小鼠体内的肿瘤进行近红外荧光成像。这表明了氟苄基化合物在生物医学成像和诊断中的应用 郑振, Jelena Levi, Z. Xiong, O. Gheysens, S. Keren, 夏元臣, S. Gambhir, 2006.

安全和危害

未来方向

Cyanamides have been key precursors of purines and pyrimidines during abiogenesis on primitive Earth . The detection of guanine and cytosine in meteorites and comets provides evidence of their nonterrestrial formation . The determination of their most likely precursors could serve to provide new insights into possible routes to purine and pyrimidine synthesis, and by extension to nucleosides, under the astrophysical conditions of dense molecular clouds .

属性

IUPAC Name |

(2-fluorophenyl)methylcyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWGHEALLSJUHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluorobenzyl)cyanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443182.png)

![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B1443183.png)

![3-[(2-Aminophenyl)sulfanyl]butanenitrile](/img/structure/B1443184.png)

![2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate](/img/structure/B1443185.png)

![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride](/img/structure/B1443186.png)

![3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1443188.png)